

# Dealing with autofluorescence in tissue samples when using Fluorescent brightener 71

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## Compound of Interest

Compound Name: Fluorescent brightener 71

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## Technical Support Center: Managing Autofluorescence in Tissue Samples

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting autofluorescence in tissue samples, with a special focus on challenges arising when using UV-excited blue fluorescent dyes like **Fluorescent Brightener 71**.

## Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

A1: Autofluorescence is the natural emission of light by biological structures or molecules within a tissue sample when excited by a light source.<sup>[1][2][3]</sup> This intrinsic fluorescence is not caused by any specific fluorescent dye or label you have added and can be a significant source of background noise in fluorescence microscopy.<sup>[3]</sup>

Q2: What causes autofluorescence in tissue samples?

A2: Autofluorescence originates from several sources:

- **Endogenous Fluorophores:** Tissues contain naturally fluorescent molecules. Common examples include collagen, elastin, flavins (FAD), and nicotinamides (NADH).<sup>[1][4][5][6]</sup> Aged tissues often accumulate highly fluorescent pigment granules called lipofuscin.<sup>[1][3][7]</sup>

- **Fixation:** Aldehyde fixatives like formaldehyde (formalin) and glutaraldehyde are a major cause of autofluorescence.[8][9] They react with proteins and other molecules to create fluorescent crosslinks.[1][10] Glutaraldehyde typically induces more autofluorescence than formaldehyde.[8][11]
- **Red Blood Cells:** The heme group in red blood cells exhibits broad autofluorescence and can be problematic if not removed from the tissue.[3][4][12]
- **Sample Handling:** Heating and dehydration during sample preparation can also increase autofluorescence.[6][13][12]

Q3: Why is autofluorescence a problem when using **Fluorescent Brightener 71**?

A3: **Fluorescent Brightener 71** has an excitation maximum around 349 nm and an emission maximum at 442 nm, placing it in the blue region of the spectrum.[14][15] This spectral range significantly overlaps with the natural fluorescence of common endogenous molecules like collagen (emits ~300-450 nm) and NADH (emits ~440-470 nm).[2][5] This overlap makes it difficult to distinguish the specific signal from your brightener from the tissue's own background fluorescence, potentially leading to false positives or obscured results.[7][16][17][18]

## Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

**Problem 1:** My unstained control tissue is brightly fluorescent, especially in the blue/green channels.

- **Possible Cause:** High levels of endogenous fluorophores (e.g., collagen, NADH) or fixation-induced fluorescence.
- **Solution Workflow:**
  - **Identify the Source:** Review your tissue type and fixation protocol. Fibrous tissues are rich in collagen and elastin. If you used glutaraldehyde or a long formalin fixation, that is a likely cause.

- Chemical Quenching: For aldehyde-induced fluorescence, treatment with a chemical reducing agent like Sodium Borohydride is a common first step.[2][5][12][19] For broad-spectrum autofluorescence, especially from lipofuscin, Sudan Black B is effective, though it can introduce its own signal in the far-red.[7][12]
- Use a Commercial Kit: Consider using a dedicated autofluorescence quenching kit. Reagents like TrueVIEW™ are designed to reduce autofluorescence from fixation and structural components like collagen,[12][20][21] while reagents like TrueBlack® are optimized for quenching lipofuscin.[7][18][22]
- Spectral Solution: If possible, switch your specific antibody-conjugated fluorophore to one that emits in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5), as endogenous autofluorescence is weakest in this range.[4][5][7][12]

Problem 2: The signal from my **Fluorescent Brightener 71** is weak and the background is high.

- Possible Cause: The autofluorescence signal is overwhelming the specific stain.
- Solution Workflow:
  - Optimize Staining: Ensure your staining protocol for **Fluorescent Brightener 71** is optimized. Check concentration and incubation time.
  - Implement Pre-Staining Quenching: Before applying the brightener, use a quenching protocol. Photobleaching can be an effective, chemical-free method to reduce background.[23] Alternatively, a Sodium Borohydride treatment can be performed after fixation and before staining.
  - Try a Different Counterstain: If autofluorescence in the blue channel cannot be sufficiently reduced, consider using a nuclear counterstain in a different spectral range, such as a far-red option like RedDot™2.[24]

Problem 3: After using Sudan Black B, I see high background in my far-red (Cy5) channel.

- Possible Cause: Sudan Black B itself fluoresces in the red and far-red channels.[7][12]

- Solution:
  - Use an Alternative Quencher: Switch to a different quenching agent that does not have this issue, such as a commercial kit (e.g., TrueVIEW™) or Sodium Borohydride.
  - Use TrueBlack®: If quenching lipofuscin is the primary goal, use TrueBlack®, which was developed as an improvement to Sudan Black B and has minimal background fluorescence in the red channels.[\[7\]](#)

## Experimental Protocols & Methodologies

### Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective at reducing autofluorescence caused by aldehyde fixatives.[\[2\]](#)[\[16\]](#)

- Materials:
  - Sodium Borohydride ( $\text{NaBH}_4$ )
  - Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
- Procedure:
  - Following fixation and washing, rehydrate your tissue sections as required.
  - Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in ice-cold PBS or TBS. For example, add 10 mg of  $\text{NaBH}_4$  to 10 mL of buffer. Caution: Handle  $\text{NaBH}_4$  with care in a fume hood; it will fizz upon dissolution.
  - Incubate the tissue sections in the  $\text{NaBH}_4$  solution. A typical starting point is 3 incubations of 10 minutes each.
  - Wash the sections thoroughly three times with PBS or TBS for 5 minutes each to remove all traces of the reducing agent.
  - Proceed with your standard immunofluorescence staining protocol.

### Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence

This method is particularly effective for reducing autofluorescence from lipofuscin granules.[\[7\]](#)  
[\[12\]](#)

- Materials:
  - Sudan Black B (SBB) powder
  - 70% Ethanol
  - PBS
- Procedure:
  - Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
  - Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Mix well and filter through a 0.2  $\mu$ m filter to remove undissolved particles.
  - Incubate the stained tissue sections in the SBB solution for 5-10 minutes at room temperature in the dark.
  - Briefly rinse the sections with 70% ethanol to remove excess SBB.
  - Wash thoroughly in PBS.
  - Mount the coverslips with an aqueous mounting medium.

### Protocol 3: Photobleaching to Reduce General Autofluorescence

This technique uses light to destroy fluorescent molecules before staining.[\[23\]](#)

- Materials:
  - Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp) or a dedicated photobleaching device.
- Procedure:

- Prepare your deparaffinized and rehydrated tissue sections on slides.
- Place the slide on the microscope stage.
- Expose the tissue to intense light from the microscope's lamp for a period ranging from 15 minutes to several hours.[23] The optimal time must be determined empirically. Start with a shorter duration and check the autofluorescence level on an unstained control slide.
- It is often beneficial to irradiate through filter cubes commonly used for FITC or DAPI.
- After photobleaching, proceed with your standard staining protocol.

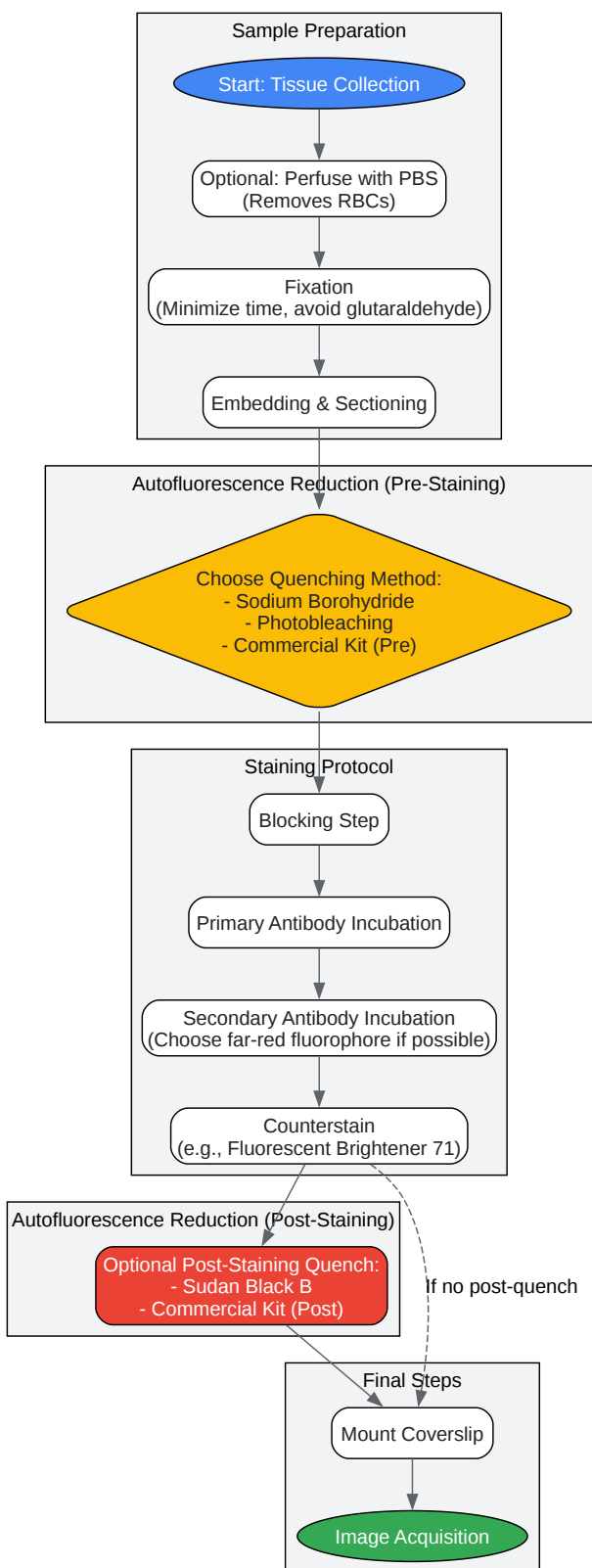
## **Data Presentation: Comparison of Autofluorescence Reduction Methods**

Method	Target Autofluorescence Source	Advantages	Disadvantages/Considerations
Sodium Borohydride	Aldehyde Fixation[2] [16]	Simple, inexpensive chemical treatment.	Can have variable effects; may damage some epitopes.[12]
Sudan Black B (SBB)	Lipofuscin, Lipids[7] [12]	Very effective for quenching lipofuscin. [7]	Can form precipitates; introduces background in far-red channels.[7][12]
Photobleaching	General Endogenous Fluorophores	No chemical reagents needed; preserves tissue structure well.	Can be time-consuming; effectiveness varies by tissue type; may damage some antigens.[23][24]
Commercial Kits (e.g., TrueVIEW™)	Fixation, Collagen, Elastin, RBCs[12][20] [21]	Broadly effective, quick protocol (often < 5 mins), optimized. [21]	Higher cost compared to basic chemical methods.
Commercial Kits (e.g., TrueBlack®)	Lipofuscin[7][18]	Specifically designed for lipofuscin; less far-red background than SBB.[7]	Higher cost; may slightly quench specific fluorophore signal.
Spectral Selection	All Sources	Avoids chemical/physical manipulation of the tissue.	Requires use of far-red/NIR fluorophores and appropriate imaging equipment.[4] [5]

## Reference Data: Common Endogenous Fluorophores

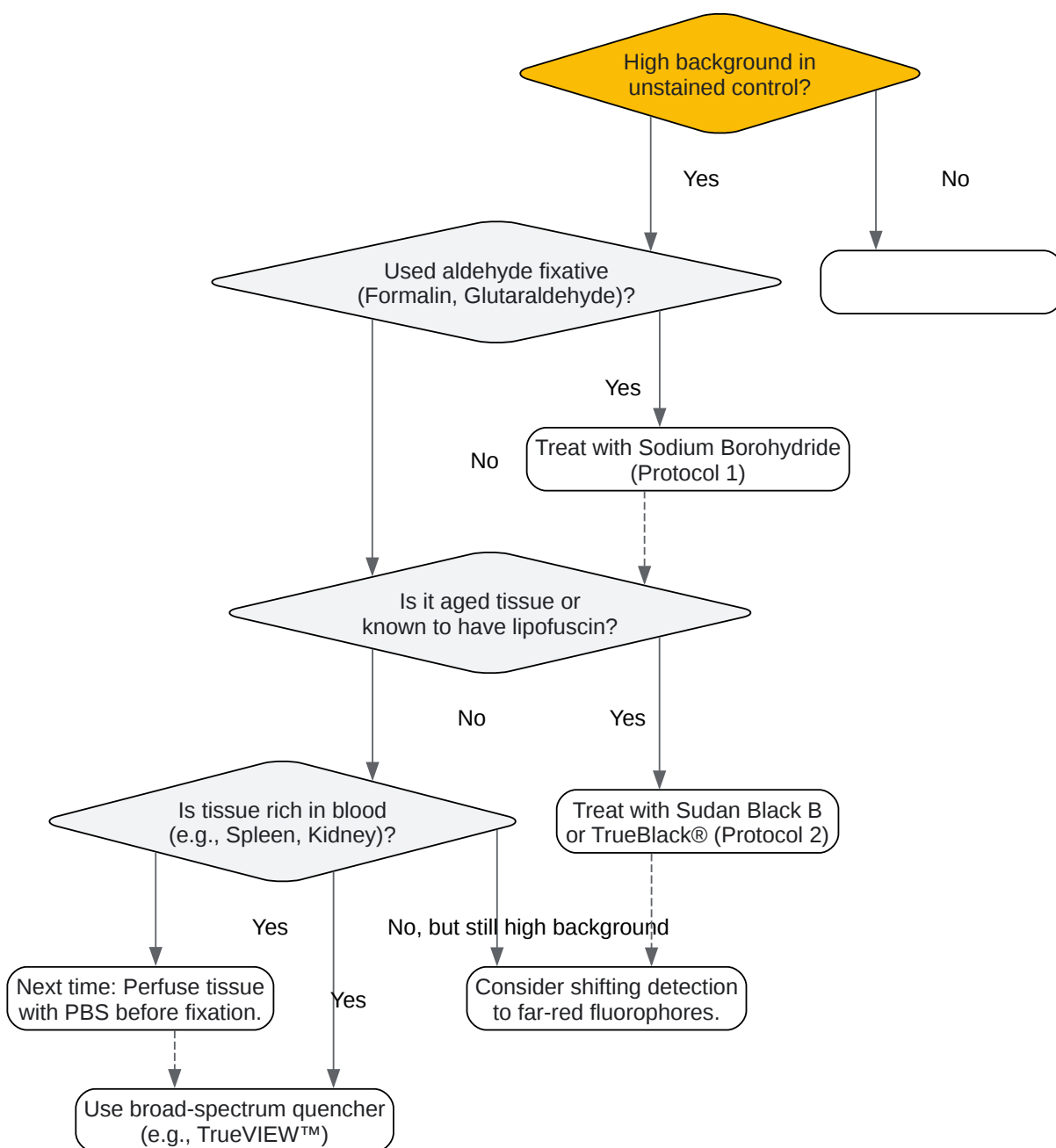
Fluorophore	Typical Excitation Max (nm)	Typical Emission Max (nm)	Common Location / Source
Collagen	~340-400	~400-450	Extracellular matrix, connective tissue[5][12]
Elastin	~350-450	~420-520	Extracellular matrix (e.g., blood vessels, skin)[1]
NADH	~340-360	~440-470	Mitochondria, cytoplasm[2][6]
Flavins (FAD)	~380-490	~520-560	Mitochondria[1][6]
Lipofuscin	Broad (UV to Green)	Broad (Green to Red, ~460-670)	Lysosomes in aged cells (neurons, muscle)[1][11]

## Visualizations: Workflows and Logic Diagrams



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Caption: General experimental workflow for immunofluorescence, highlighting key stages for considering and mitigating autofluorescence.



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Caption: Troubleshooting decision tree to select an appropriate method for reducing autofluorescence based on its likely source.

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